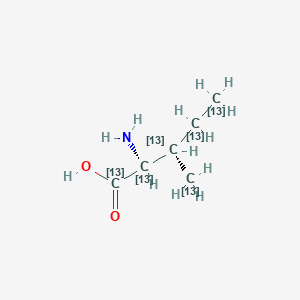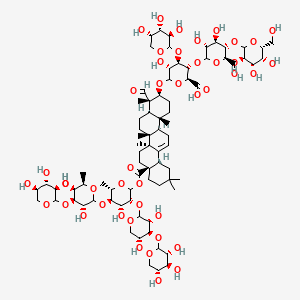
L-Isoleucine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine-13C6 is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. This compound is labeled with six carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. L-Isoleucine is an isomer of L-leucine and plays a crucial role in protein synthesis, glucose metabolism, and immune function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6 typically involves the incorporation of carbon-13 isotopes into the L-isoleucine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of the amino acid. The reaction conditions often require precise control of temperature, pH, and other factors to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process may include fermentation techniques where microorganisms are fed with carbon-13 labeled substrates, leading to the production of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino acid to its corresponding keto acid.
Reduction: Reduction reactions can convert the keto acid back to the amino acid.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as keto acids, alcohols, and substituted amino acids. These products are often used in further research and applications .
Scientific Research Applications
L-Isoleucine-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-isoleucine and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.
Medicine: Utilized in the development of new drugs and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes .
Mechanism of Action
L-Isoleucine-13C6 exerts its effects by participating in various biochemical pathways. As a branched-chain amino acid, it is involved in protein synthesis, glucose metabolism, and the regulation of blood sugar and energy levels. The labeled carbon-13 isotopes allow researchers to trace the metabolic pathways and interactions of the amino acid within the body. The molecular targets include enzymes involved in amino acid metabolism and transporters that facilitate the uptake of the amino acid into cells .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-13C6: Another labeled branched-chain amino acid used in similar research applications.
L-Valine-13C6: A labeled amino acid with applications in metabolic studies and protein synthesis research.
L-Threonine-13C4,15N: A labeled amino acid used in the study of protein metabolism and synthesis
Uniqueness of L-Isoleucine-13C6
This compound is unique due to its specific labeling with six carbon-13 isotopes, which provides a distinct advantage in tracing metabolic pathways and studying the interactions of the amino acid in various biological systems. Its role in glucose metabolism and immune function further distinguishes it from other labeled amino acids .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
AGPKZVBTJJNPAG-CPLGCGHPSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)


![[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B10830484.png)

